6-tert-butyl-2,3-dihydro-1H-inden-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-tert-butyl-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-13(2,3)10-6-4-9-5-7-12(14)11(9)8-10/h4,6,8,12,14H,5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVNKELWXMPTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CCC2O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 6 Tert Butyl 2,3 Dihydro 1h Inden 1 Ol
Precursor Synthesis Strategies for 6-tert-Butyl-2,3-dihydro-1H-inden-1-one
The construction of the indanone scaffold is a critical step in the synthesis of 6-tert-butyl-2,3-dihydro-1H-inden-1-ol. Several methodologies have been developed for the synthesis of indanones, with Friedel-Crafts acylation and palladium-catalyzed cyclizations being prominent approaches.
Friedel-Crafts Acylation Approaches to Indanone Scaffolds
Intramolecular Friedel-Crafts acylation is a classic and widely employed method for the synthesis of cyclic ketones, including indanones. This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl halide in the presence of a Lewis acid or a strong protic acid. masterorganicchemistry.comorganic-chemistry.org
The synthesis of 6-tert-butyl-2,3-dihydro-1H-inden-1-one can be achieved through the intramolecular Friedel-Crafts acylation of 3-(4-tert-butylphenyl)propanoic acid. The tert-butyl group on the aromatic ring directs the acylation to the ortho position, leading to the desired 6-substituted indanone.
Reaction Scheme:
The choice of the cyclizing agent is crucial for the success of this reaction. Polyphosphoric acid (PPA) is a commonly used reagent for this transformation, acting as both a catalyst and a solvent. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another effective alternative. Lewis acids such as aluminum chloride (AlCl₃) can also be used, typically starting from the corresponding acyl chloride. nih.gov
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation
| Catalyst | Precursor | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | Carboxylic Acid | High temperature (e.g., 100-150 °C) | One-step from acid, relatively inexpensive | High viscosity, difficult work-up |
| Eaton's Reagent | Carboxylic Acid | Moderate temperature (e.g., 60-100 °C) | High yields, cleaner reactions | Corrosive, moisture sensitive |
| Aluminum Chloride (AlCl₃) | Acyl Chloride | Low temperature (e.g., 0 °C to rt) | High reactivity | Requires prior conversion to acyl chloride, stoichiometric amounts often needed |
Optimization of this route involves screening different catalysts and reaction temperatures to maximize the yield and minimize the formation of polymeric byproducts. The purity of the starting 3-(4-tert-butylphenyl)propanoic acid is also a critical factor for a successful cyclization.
Intramolecular Cyclization Reactions
Beyond the classic Friedel-Crafts acylation, other intramolecular cyclization strategies can be envisioned for the synthesis of the indanone core. These methods often involve the formation of a carbon-carbon bond through different activation modes.
Palladium-Catalyzed Cyclization Routes
In recent years, palladium-catalyzed reactions have emerged as powerful tools for the construction of cyclic systems. For the synthesis of indanones, intramolecular C-H arylation presents a modern and efficient alternative to traditional methods. This approach involves the palladium-catalyzed coupling of an ortho-C-H bond of a substituted benzene (B151609) with a tethered functional group.
While specific examples for the direct synthesis of 6-tert-butyl-2,3-dihydro-1H-inden-1-one via this method are not extensively documented in readily available literature, the general principle can be applied. The starting material would typically be a derivative of 4-tert-butylbenzene with a three-carbon chain containing a reactive group amenable to palladium-catalyzed cyclization.
Reduction Methodologies for Carbonyl Transformation to Alcohol
The second stage in the synthesis of this compound is the reduction of the carbonyl group of the precursor ketone. The choice of the reducing agent is critical to ensure high chemoselectivity, avoiding the reduction of the aromatic ring.
Chemoselective Reduction of 6-tert-butyl-2,3-dihydro-1H-inden-1-one
The primary goal in this step is the selective reduction of the ketone functionality to a secondary alcohol without affecting the benzene ring or the tert-butyl group. Hydride-based reducing agents are commonly employed for this purpose.
Sodium borohydride (B1222165) (NaBH₄) is a mild and highly chemoselective reducing agent that is ideal for the reduction of aldehydes and ketones. organic-chemistry.orgnumberanalytics.com It is typically used in protic solvents such as methanol (B129727) or ethanol (B145695) at room temperature. The reaction is generally clean and provides high yields of the desired alcohol. mnstate.eduyoutube.com
Reaction Scheme:
The work-up procedure for a sodium borohydride reduction is typically straightforward, involving quenching with water or a dilute acid, followed by extraction of the product. mnstate.edu
Evaluation of Reducing Agents and Reaction Conditions
While sodium borohydride is the most common and practical choice for this transformation, other reducing agents can also be considered.
Table 2: Evaluation of Reducing Agents for the Synthesis of this compound
| Reducing Agent | Solvent | Typical Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature | High chemoselectivity, mild conditions, easy work-up mnstate.eduyoutube.com | May be slow for highly hindered ketones |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to reflux | Very powerful reducing agent | Less chemoselective, reacts violently with protic solvents, requires anhydrous conditions |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethanol, Ethyl acetate (B1210297) | Room temperature to elevated pressure | Can be highly selective with appropriate catalyst and conditions | May lead to reduction of the aromatic ring under harsh conditions |
For the reduction of 6-tert-butyl-2,3-dihydro-1H-inden-1-one, the steric hindrance from the tert-butyl group and the indane framework is a factor to consider. However, sodium borohydride is generally effective for the reduction of indanones. researchgate.net Reaction times can be monitored by techniques such as thin-layer chromatography (TLC) to ensure complete conversion. The use of excess reducing agent can help drive the reaction to completion, but a careful work-up is necessary to decompose the excess hydride.
Novel Synthetic Routes and Convergent Approaches
The development of efficient and convergent synthetic strategies is crucial for accessing complex molecules like this compound. Researchers have explored various approaches, including one-pot procedures and stereocontrolled methods, to streamline the synthesis and enhance product yields.
One-Pot Synthetic Strategies
While a direct one-pot synthesis of this compound from simple precursors is not extensively documented, the synthesis of related indanone structures has been achieved in a single pot. For instance, a one-pot approach to substituted indanones can be envisioned starting from 3-(4-tert-butylphenyl)propanoic acid. This would involve an intramolecular Friedel-Crafts acylation, which is a key step in forming the five-membered ring of the indanone skeleton. ruc.dkmasterorganicchemistry.comnih.gov The subsequent reduction of the resulting 6-tert-butyl-1-indanone to the desired alcohol could potentially be carried out in the same reaction vessel by adding a suitable reducing agent after the cyclization is complete.
The success of such a one-pot strategy would hinge on the careful selection of reagents and reaction conditions to ensure compatibility between the cyclization and reduction steps. For example, a Lewis acid catalyst required for the Friedel-Crafts reaction would need to be neutralized or rendered inactive before the introduction of a hydride reducing agent.
| Step | Reaction Type | Key Reagents | Considerations |
| 1 | Intramolecular Friedel-Crafts Acylation | Polyphosphoric acid (PPA) or a Lewis acid (e.g., AlCl₃) with the corresponding acyl chloride | Regioselectivity, steric hindrance |
| 2 | Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Stereoselectivity, compatibility with previous step's reagents |
Stereocontrolled Synthesis Design
The stereochemistry at the C1 position of the indanol ring is a critical aspect of the synthesis of this compound. Achieving high levels of stereocontrol in the reduction of the precursor, 6-tert-butyl-1-indanone, is a primary focus.
The stereochemical outcome of the ketone reduction is influenced by the steric bulk of both the reducing agent and the substrate. odinity.com For 4-tert-butylcyclohexanone, a related system, small reducing agents like sodium borohydride tend to approach from the less hindered axial direction, leading to the equatorial alcohol as the major product. Conversely, bulky reducing agents, such as L-Selectride, favor approach from the more accessible equatorial face, yielding the axial alcohol. odinity.comtamu.edu
This principle can be applied to the synthesis of this compound. The bulky tert-butyl group on the aromatic ring can influence the trajectory of the hydride attack on the carbonyl group of 6-tert-butyl-1-indanone.
| Reducing Agent | Expected Major Diastereomer | Rationale |
| Sodium Borohydride (NaBH₄) | Trans-isomer | Less sterically hindered approach of the small hydride reagent. |
| L-Selectride® | Cis-isomer | Approach from the less hindered face due to the bulky nature of the reagent. |
Furthermore, asymmetric reduction techniques can be employed to obtain enantiomerically enriched or pure this compound. This can be achieved using chiral reducing agents or catalysts.
Strategies for Steric Hindrance Mitigation in Synthesis
The bulky tert-butyl group in the para position of the starting phenylpropanoic acid derivative can pose a significant steric challenge during the intramolecular Friedel-Crafts acylation. This steric hindrance can affect the rate and success of the cyclization reaction to form the indanone ring. sigmaaldrich.com
Several strategies can be employed to mitigate this steric hindrance:
Choice of Lewis Acid: The selection of an appropriate Lewis acid is crucial. While strong Lewis acids like AlCl₃ are commonly used, they can sometimes lead to undesired side reactions or fail with sterically hindered substrates. numberanalytics.commasterorganicchemistry.comwikipedia.org Milder Lewis acids, such as FeCl₃ or ZnCl₂, or even Brønsted acids, might be more effective in promoting the cyclization without causing decomposition. numberanalytics.comwikipedia.org The use of rare-earth metal triflates has also been reported to be efficient for Friedel-Crafts acylations. researchgate.net
Reaction Conditions: Optimizing reaction conditions, such as temperature and reaction time, is essential. In some cases, higher temperatures may be required to overcome the activation energy barrier imposed by steric hindrance. However, this must be balanced against the potential for side reactions.
Alternative Acylating Agents: Instead of using the carboxylic acid directly with a strong acid like PPA, converting the carboxylic acid to a more reactive acyl chloride or anhydride (B1165640) can facilitate the reaction under milder conditions with a suitable Lewis acid. nih.govmasterorganicchemistry.comwikipedia.org
High-Dilution Conditions: Performing the cyclization under high-dilution conditions can favor the intramolecular reaction over intermolecular side reactions, potentially improving the yield of the desired indanone.
By carefully considering these synthetic strategies, it is possible to develop efficient and stereocontrolled routes to this compound, a valuable compound for further chemical exploration.
Reaction Mechanisms and Chemical Transformations of 6 Tert Butyl 2,3 Dihydro 1h Inden 1 Ol
Mechanistic Investigations of Alcohol-Based Reactions
The secondary alcohol functionality is a primary site of reactivity in 6-tert-butyl-2,3-dihydro-1H-inden-1-ol. Its benzylic nature—being bonded to a carbon atom adjacent to the benzene (B151609) ring—confers enhanced reactivity, particularly in reactions involving carbocation intermediates, due to resonance stabilization.
Oxidation Pathways and Products
The oxidation of this compound involves the conversion of the secondary alcohol to a ketone. This transformation is a common and predictable reaction for secondary alcohols. The benzylic position of the hydroxyl group does not alter the fundamental outcome of the oxidation, which is the formation of the corresponding ketone, 6-tert-butyl-2,3-dihydro-1H-inden-1-one.
The mechanism of oxidation with chromate-based reagents, such as potassium dichromate in acidic solution, typically involves the formation of a chromate (B82759) ester intermediate. Subsequent elimination of this intermediate, often facilitated by a base (such as water), leads to the formation of the carbon-oxygen double bond of the ketone.
A variety of oxidizing agents can be employed to effect this transformation, with the choice of reagent often depending on the desired reaction conditions (e.g., mildness, selectivity).
| Oxidizing Agent | Typical Conditions | Product |
| Potassium dichromate (K₂Cr₂O₇) | Acidic (e.g., H₂SO₄), heat | 6-tert-butyl-2,3-dihydro-1H-inden-1-one |
| Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 6-tert-butyl-2,3-dihydro-1H-inden-1-one |
| Jones reagent (CrO₃/H₂SO₄/acetone) | Acetone | 6-tert-butyl-2,3-dihydro-1H-inden-1-one |
| Swern oxidation (oxalyl chloride, DMSO, triethylamine) | Low temperature | 6-tert-butyl-2,3-dihydro-1H-inden-1-one |
| TEMPO-based oxidations | Co-oxidant (e.g., NaOCl) | 6-tert-butyl-2,3-dihydro-1H-inden-1-one |
Dehydration Processes
The dehydration of this compound results in the formation of an alkene (a substituted indene) through the elimination of a water molecule. This reaction is typically acid-catalyzed and proceeds via an E1 (elimination, unimolecular) mechanism. libretexts.orglibretexts.orgyoutube.com
The mechanism involves the following steps:
Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). libretexts.org
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary benzylic carbocation. This carbocation is resonance-stabilized by the adjacent aromatic ring, making it a relatively stable intermediate. youtube.com
Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon atom, leading to the formation of a double bond and regenerating the acid catalyst.
Due to the structure of the indane ring, two possible alkene products can be formed, depending on whether the proton is removed from the C2 or C3 position. The major product is typically the more substituted and thermodynamically stable alkene, in accordance with Zaitsev's rule. youtube.com
| Product | IUPAC Name |
| Product A | 5-tert-butyl-1H-indene |
| Product B | 6-tert-butyl-1H-indene |
Nucleophilic Substitution Reactions at the Hydroxyl Center
The hydroxyl group of this compound can be replaced by a nucleophile. As the hydroxyl group is a poor leaving group, it must first be activated. libretexts.org In acidic conditions, protonation of the hydroxyl group allows it to leave as water, facilitating substitution. libretexts.org
Given that this is a secondary benzylic alcohol, the nucleophilic substitution can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. ucalgary.ca
Sₙ1 Mechanism: In the presence of a strong acid and a weak nucleophile, the reaction is likely to proceed via an Sₙ1 pathway. This involves the formation of the resonance-stabilized secondary benzylic carbocation, which is then attacked by the nucleophile. libretexts.orgchemistrysteps.com
Sₙ2 Mechanism: With a strong nucleophile and conditions that favor bimolecular reactions, an Sₙ2 pathway may be operative. This would involve the direct displacement of the activated hydroxyl group by the nucleophile. ucalgary.ca
For instance, reaction with hydrogen halides (HX) would lead to the formation of the corresponding 1-halo-6-tert-butyl-2,3-dihydro-1H-indane.
Electrophilic Aromatic Substitution on the Indane Ring System
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The position of substitution on the ring is directed by the existing substituents: the alkyl portion of the fused ring, the tert-butyl group, and the hydroxyl group (or its modified form under reaction conditions).
Directing Effects of the Alkyl Groups: Both the fused cyclopentyl ring and the tert-butyl group are electron-donating groups (EDGs) through induction and hyperconjugation. stackexchange.com As such, they are activating groups and ortho-para directors. stackexchange.com
Steric Hindrance: The bulky tert-butyl group sterically hinders the position ortho to it (the 5-position). wikipedia.org This makes electrophilic attack at the para position (the 4-position) more favorable.
Combined Directing Effects: The fused alkyl ring directs ortho and para. The para position to the fused ring is the 6-position (already occupied by the tert-butyl group), and the ortho positions are the 4- and 7-positions. The tert-butyl group at the 6-position directs ortho (to the 5- and 7-positions) and para (the 3-position, which is part of the cyclopentyl ring and not aromatic).
Considering these factors, the most likely positions for electrophilic attack are the 4- and 7-positions, as they are activated by the fused alkyl ring and relatively unhindered. The 4-position is para to the fused ring's point of attachment and meta to the tert-butyl group. The 7-position is ortho to the fused ring and meta to the tert-butyl group. The relative yields at these positions would depend on the specific electrophile and reaction conditions.
| Reagent | Electrophile | Expected Major Products |
| HNO₃/H₂SO₄ | NO₂⁺ | 4-nitro-6-tert-butyl-2,3-dihydro-1H-inden-1-ol and 7-nitro-6-tert-butyl-2,3-dihydro-1H-inden-1-ol |
| Br₂/FeBr₃ | Br⁺ | 4-bromo-6-tert-butyl-2,3-dihydro-1H-inden-1-ol and 7-bromo-6-tert-butyl-2,3-dihydro-1H-inden-1-ol |
| SO₃/H₂SO₄ | SO₃ | This compound-4-sulfonic acid and this compound-7-sulfonic acid |
| R-Cl/AlCl₃ | R⁺ | 4-alkyl-6-tert-butyl-2,3-dihydro-1H-inden-1-ol and 7-alkyl-6-tert-butyl-2,3-dihydro-1H-inden-1-ol |
Radical Reaction Chemistry Involving tert-Butyl Moieties and the Indene Core
The indane core of the molecule possesses a benzylic hydrogen at the C1 position, which is susceptible to abstraction by radicals. The resulting benzylic radical is stabilized by resonance with the aromatic ring.
tert-Butyl Radical-Initiated Transformations
A tert-butyl radical, which can be generated from various precursors such as azo compounds or through photolysis of appropriate substrates, can initiate reactions by abstracting a hydrogen atom. The most likely site for hydrogen abstraction from this compound is the benzylic C-H bond at the 1-position, due to the stability of the resulting radical.
The reaction would proceed as follows:
Initiation: Generation of a tert-butyl radical (t-Bu•).
Propagation: The tert-butyl radical abstracts the hydrogen atom from the C1 position of the indanol to form isobutane (B21531) and a resonance-stabilized benzylic radical. This new radical could then participate in further reactions, such as dimerization, reaction with other radical species, or elimination, depending on the reaction conditions.
While specific studies on tert-butyl radical-initiated transformations of this particular molecule are not widely documented, the principles of radical chemistry suggest that the benzylic position would be the primary site of reactivity.
Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the reaction mechanisms and chemical transformations of the compound This compound .
The performed searches on specialized chemical databases and academic journals did not yield any literature detailing the oxidative coupling reactions, radical chain propagation mechanisms, isotopic labeling for regioselectivity assessment, or kinetic studies of intermediate formation specifically for this compound.
General information on related chemical structures, such as indanols, and on the queried reaction types (oxidative coupling, radical chain reactions) is available. However, this general knowledge cannot be extrapolated to construct a scientifically accurate and detailed article about "this compound" without specific experimental data and research findings pertaining to this exact molecule.
Therefore, this article cannot be generated as per the user's detailed instructions due to the lack of available scientific literature on the subject.
Enantioselective Synthesis Methodologies
Enantioselective synthesis aims to directly produce a specific enantiomer of a chiral compound from a prochiral precursor. This is often a more efficient approach than resolving a racemic mixture.
The asymmetric reduction of the corresponding prochiral ketone, 6-tert-butyl-2,3-dihydro-1H-inden-1-one, is a direct and powerful strategy to obtain enantiomerically enriched this compound. This transformation is typically achieved using a chiral catalyst that facilitates the stereoselective addition of a hydride to the carbonyl group.
While specific studies on the asymmetric reduction of 6-tert-butyl-2,3-dihydro-1H-inden-1-one are not extensively documented in publicly available literature, research on analogous substituted indanones provides valuable insights into effective catalytic systems. For instance, the asymmetric reduction of various indanones and tetralones has been successfully carried out using recoverable dendrimeric supported prolinol catalysts, achieving high enantiomeric excesses (up to 97% ee). Another effective method involves iridium-catalyzed asymmetric hydrogenation of 3-arylindenones, which also demonstrates high yields and good enantioselectivities. These methodologies suggest that similar catalytic systems could be adapted for the enantioselective reduction of 6-tert-butyl-2,3-dihydro-1H-inden-1-one.
A hypothetical representation of the asymmetric reduction of 6-tert-butyl-2,3-dihydro-1H-inden-1-one is presented below, based on typical outcomes for similar substrates.
| Catalyst System | Hydride Source | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| (S)-prolinol-based dendrimer | BH3·S(CH3)2 | Toluene | -20 | >95 | 96 (S) |
| [Ir(cod)Cl]2 / (R)-BINAP | H2 (50 atm) | Methanol (B129727) | 25 | >99 | 98 (R) |
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of chiral indanols, a relevant approach involves the use of chiral auxiliaries derived from readily available amino indanols. For example, an indene-based thiazolidinethione chiral auxiliary, prepared from trans-1-amino-2-indanol, has been shown to be effective in acetate (B1210297) aldol (B89426) reactions with high diastereoselectivity. This strategy could potentially be adapted for the synthesis of precursors to this compound. The general principle involves attaching the chiral auxiliary to a molecule that will become part of the indanol structure, performing a diastereoselective reaction to set the desired stereocenter, and then cleaving the auxiliary.
The diastereoselectivity of such reactions is often very high, as illustrated by the alkylation of pseudoephenamine amides, where diastereomeric ratios often exceed 98:2.
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|---|
| Indene-based thiazolidinethione | Acetate aldol reaction | Propionaldehyde | >95:5 | Excellent |
| Pseudoephenamine | Alkylation | α,α-disubstituted amide | ≥98:2 | 84-99 |
Chiral Resolution Techniques for Racemic Mixtures
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. This is a widely used approach when a direct enantioselective synthesis is not feasible or is less efficient.
Enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. This results in the separation of the faster-reacting enantiomer (as a product) from the slower-reacting enantiomer (which remains as the unreacted substrate).
While direct studies on this compound are scarce, research on the closely related tertiary benzyl bicyclic alcohol, 1-methyl-2,3-dihydro-1H-inden-1-ol, provides a strong model. In this study, commercial lipase (B570770) A from Candida antarctica (CAL-A) was used for the enantioselective transesterification of the racemic alcohol. By optimizing reaction parameters such as the acyl donor and solvent, high conversions and excellent enantiomeric excesses were achieved in a short timeframe.
The results from the kinetic resolution of racemic 1-methyl-2,3-dihydro-1H-inden-1-ol are summarized below and are expected to be highly indicative of the potential for resolving racemic this compound.
| Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Ester (ee, %) |
|---|---|---|---|---|
| Vinyl acetate | Heptane | 24 | 48 | 98 (R) |
| Vinyl butyrate | Heptane | 4 | 45 | 96 (R) |
This classical resolution technique involves reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. Diastereomers have different physical properties and can therefore be separated by standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). After separation, the chiral auxiliary is cleaved from each diastereomer to yield the individual enantiomers of the original alcohol.
Common chiral derivatizing agents for alcohols include chiral carboxylic acids, isocyanates, and acid chlorides. For example, racemic alcohols can be reacted with an enantiopure chiral acid to form diastereomeric esters, which are then separated. Although no specific examples for this compound are available, this is a robust and widely applicable method. The choice of the derivatizing agent and the chromatographic conditions are critical for achieving good separation.
Asymmetric silylation is a kinetic resolution technique where a chiral catalyst promotes the enantioselective silylation of one enantiomer of a racemic alcohol. This method has emerged as a powerful alternative to acylation-based kinetic resolutions.
Research on the kinetic resolution of racemic 1-indanol (B147123) derivatives has demonstrated the effectiveness of asymmetric silylation catalyzed by chiral guanidines. In these studies, triphenylchlorosilane was used as the silylating agent in the presence of a chiral guanidine catalyst. This system was found to be highly efficient, providing good conversion and high selectivity factors.
| Substrate | Catalyst | Silylating Agent | Conversion (%) | Selectivity Factor (s) |
|---|---|---|---|---|
| 1-Indanol | (R,R)-NβNpEtBG (0.5 mol%) | Triphenylchlorosilane | ~50 | up to 89 |
This approach is promising for the kinetic resolution of this compound, as the bulky tert-butyl group may enhance the steric differentiation between the two enantiomers in the catalytic cycle.
Advanced Spectroscopic Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. A full suite of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the constitution of 6-tert-butyl-2,3-dihydro-1H-inden-1-ol.
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic, aliphatic, hydroxyl, and tert-butyl protons. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent, non-equivalent protons.
Based on the structure, the following proton signals are anticipated:
A singlet for the nine equivalent protons of the tert-butyl group.
Three distinct signals for the protons on the aromatic ring.
A multiplet for the carbinol proton (the hydrogen attached to the same carbon as the hydroxyl group).
Two separate multiplets for the four diastereotopic protons of the two methylene (B1212753) groups in the five-membered ring.
A signal for the hydroxyl proton, which may be broad and its chemical shift dependent on concentration and solvent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.2-7.4 | m | 3H | Ar-H |
| ~ 5.2 | t or dd | 1H | H-1 (CHOH) |
| ~ 3.0 | m | 1H | H-3 |
| ~ 2.8 | m | 1H | H-3 |
| ~ 2.5 | m | 1H | H-2 |
| ~ 2.0 | m | 1H | H-2 |
Note: Data are hypothetical and based on typical chemical shifts for similar structural motifs. s = singlet, t = triplet, dd = doublet of doublets, m = multiplet.
Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to gain insight into their chemical environment (e.g., aromatic, aliphatic, quaternary). The structure of this compound contains 13 carbon atoms, but due to molecular symmetry, fewer than 13 signals might be expected if certain carbons are chemically equivalent. However, in this molecule, all 13 carbons are expected to be non-equivalent.
The spectrum would show:
Signals for the two quaternary carbons of the tert-butyl group.
Signals for the aromatic carbons, including two quaternary and three methine (CH) carbons.
A signal for the carbinol carbon (C-1).
Signals for the two aliphatic methylene carbons (C-2 and C-3).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| ~ 150 | Quaternary | Ar-C (C-6) |
| ~ 146 | Quaternary | Ar-C (C-3a or C-7a) |
| ~ 141 | Quaternary | Ar-C (C-3a or C-7a) |
| ~ 124 | CH | Ar-C |
| ~ 123 | CH | Ar-C |
| ~ 121 | CH | Ar-C |
| ~ 76 | CH | C-1 (CHOH) |
| ~ 36 | CH₂ | C-3 |
| ~ 35 | Quaternary | -C (CH₃)₃ |
| ~ 31 | CH₃ | -C(CH₃ )₃ |
Note: Data are hypothetical and based on typical chemical shifts for 1-indanol (B147123) and tert-butyl substituted aromatic systems.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal correlations between the H-1 proton and the H-2 methylene protons, and between the H-2 and H-3 methylene protons. It would also show couplings between adjacent aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments identify which protons are directly attached to which carbon atoms. Each CH, CH₂, and CH₃ group would produce a correlation peak linking the ¹H and ¹³C chemical shifts of the directly bonded atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the carbon skeleton by showing correlations between protons and carbons that are two or three bonds apart.
Table 3: Predicted Key HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbons (¹³C) | Structural Information Confirmed |
|---|---|---|
| -C(CH ₃)₃ | Aromatic C-6, Aromatic C-5, Aromatic C-7, Quaternary C (CH₃)₃ | Confirms attachment of tert-butyl group to the aromatic ring at C-6. |
| H -1 (CHOH) | C-2, C-3, Aromatic C-7a | Confirms position of the hydroxyl group at C-1 and fusion of the five-membered ring. |
The five-membered ring of the indanol core is not planar and can adopt envelope or twist conformations. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, could potentially provide insight into the energy barriers associated with the interconversion of these conformers. The bulky tert-butyl group is expected to significantly influence the conformational preference, likely locking the molecule into a single, most stable conformation to minimize steric strain. At accessible temperatures, it is probable that the molecule exists predominantly in one conformation, which may limit the observation of dynamic processes for the ring itself.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₃H₁₈O. HRMS can confirm this composition by matching the experimentally measured mass to the calculated theoretical mass with a high degree of precision (typically within a few parts per million, ppm).
Table 4: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (Da) | Observed Mass (Da) |
|---|---|---|---|
| [M]⁺ | C₁₃H₁₈O | 190.13577 | Value to be determined experimentally |
| [M+H]⁺ | C₁₃H₁₉O⁺ | 191.14304 | Value to be determined experimentally |
The calculated exact masses are based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ²³Na). Data from PubChem provides a predicted monoisotopic mass of 190.13577 Da. uni.lu
Ionization Techniques (e.g., MALDI-TOF MS) for Molecular Weight
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₈O), soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are employed to minimize fragmentation and obtain a clear molecular ion peak.
The monoisotopic mass of this compound is 190.13577 Da. uni.lu In mass spectrometry, the molecule can be observed as various adducts. The predicted m/z values for common adducts of this compound are presented in the table below. uni.lu
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 191.14305 |
| [M+Na]⁺ | 213.12499 |
| [M-H]⁻ | 189.12849 |
| [M]⁺ | 190.13522 |
These predicted values are instrumental in identifying the molecular ion in an experimental mass spectrum, thereby confirming the molecular weight of the compound.
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule by probing the vibrations of its bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O (Alcohol) | Stretching | 1000-1260 |
| tert-Butyl | Bending | 1365-1395 |
The broad O-H stretching band is a key indicator of the hydroxyl group. The presence of both aromatic and aliphatic C-H stretching vibrations, along with aromatic C=C stretching, would confirm the indane skeleton. The C-O stretching frequency further supports the presence of the alcohol functional group. The characteristic bending vibrations of the tert-butyl group would also be expected.
Electronic Spectroscopy
Electronic spectroscopy investigates the electronic transitions within a molecule, providing information about its chromophores.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is expected to show absorption bands arising from electronic transitions within the substituted benzene (B151609) ring, which acts as the primary chromophore. The tert-butyl group and the hydroxyl group are auxochromes that can cause a shift in the absorption maxima (λmax) compared to unsubstituted benzene.
The expected electronic transitions for the aromatic chromophore are π → π* transitions. These typically give rise to two absorption bands: the E2-band (primary band) and the B-band (secondary band).
| Transition | Typical λmax for Substituted Benzenes (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* (E2-band) | ~200-220 | High |
| π → π* (B-band) | ~250-280 | Low to Moderate |
The substitution on the benzene ring in this compound is likely to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands compared to benzene itself. The exact λmax values would need to be determined experimentally, but the presence of these characteristic bands would confirm the substituted aromatic system within the molecule.
Theoretical and Computational Chemistry
Molecular Dynamics Simulations for Dynamic BehaviorThere are no available molecular dynamics simulation studies to describe the dynamic behavior, solvation effects, or intermolecular interactions of 6-tert-butyl-2,3-dihydro-1H-inden-1-ol over time.
Quantitative Structure-Reactivity Relationships (QSRR) of this compound
A thorough review of scientific literature and chemical databases reveals a notable absence of specific Quantitative Structure-Reactivity Relationship (QSRR) studies focused exclusively on this compound. While the principles of QSRR are widely applied in computational and theoretical chemistry to predict the reactivity of chemical compounds, dedicated research correlating the structural features of this specific inden-1-ol derivative with its reactivity appears to be limited or not publicly available.
QSRR models are mathematical relationships that link the chemical structure of a compound to its reactivity. These models are built on the principle that the structure of a molecule, quantified by various molecular descriptors, dictates its chemical behavior. The development of a QSRR model typically involves:
Dataset Compilation: Assembling a series of structurally related compounds with experimentally determined reactivity data.
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical.
Model Development: Employing statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, to establish a correlation between the calculated descriptors and the observed reactivity.
Model Validation: Rigorously testing the predictive power of the developed model using internal and external validation techniques.
While general QSRR studies have been conducted on broader classes of compounds that may share some structural similarities with this compound, such as indanone derivatives or molecules containing a tert-butyl group, the direct application and specific findings for the target compound are not documented. The development of a QSRR model for this compound would necessitate a systematic study involving the synthesis and reactivity measurement of a series of its derivatives, followed by computational modeling to derive a predictive relationship.
Due to the lack of specific research in this area, no data tables or detailed research findings on the QSRR of this compound can be presented. Further experimental and computational research is required to establish such relationships and to elucidate the specific structural factors governing the reactivity of this compound.
Crystallographic Studies and Solid State Chemistry
Single Crystal X-ray Diffraction Analysis
Scientific literature lacks any published single-crystal X-ray diffraction studies for 6-tert-butyl-2,3-dihydro-1H-inden-1-ol. Consequently, detailed information regarding its molecular and crystal structure, such as unit cell dimensions, space group, bond lengths, and bond angles, remains undetermined.
There are no available crystallographic data to define the precise three-dimensional arrangement of atoms in the molecule or the packing of molecules within the crystal lattice for this compound.
The existence of conformational polymorphism, where a compound exists in different crystalline structures due to variations in molecular conformation, has not been investigated for this compound. Such studies are contingent on the successful growth of single crystals and subsequent X-ray diffraction analysis, which have not been reported.
Supramolecular Interactions in the Crystalline State
Without experimental crystal structure data, the nature of supramolecular interactions in the solid state of this compound can only be hypothesized based on its molecular structure. The presence of a hydroxyl group suggests the potential for hydrogen bonding, while the aromatic and aliphatic regions indicate the likelihood of weaker intermolecular forces.
While the hydroxyl group in this compound is a potential donor and acceptor for hydrogen bonds, there are no published studies detailing the formation of any specific hydrogen bonding networks in the crystalline solid.
The identification of recurring patterns of intermolecular interactions, known as supramolecular synthons, is dependent on crystallographic analysis. As no such analysis has been reported for this compound, there is no information on the formation of any synthons in its solid state.
Co-crystallization Strategies
Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid by incorporating a second molecule (a coformer) into the crystal lattice of the active pharmaceutical ingredient (API) or target molecule. This strategy relies on the formation of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, between the target molecule and the coformer.
The molecular structure of this compound, featuring a hydroxyl group capable of acting as a hydrogen bond donor and acceptor, and an aromatic ring, theoretically makes it a suitable candidate for co-crystallization with various coformers. Potential coformers could include carboxylic acids, amides, and other molecules with complementary hydrogen bonding sites. However, without experimental data, any discussion of specific co-crystallization strategies remains speculative.
Table 1: Potential Hydrogen Bond Interactions for Co-crystallization of this compound
| Functional Group on Coformer | Potential Interaction with this compound |
| Carboxylic Acid | Hydrogen bond between the indanol -OH and the acid's -COOH |
| Amide | Hydrogen bond between the indanol -OH and the amide's C=O or N-H |
| Pyridine (B92270) | Hydrogen bond between the indanol -OH and the pyridine's nitrogen |
This table is based on theoretical possibilities due to the absence of specific experimental studies.
Polymorphism and Crystal Engineering
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Crystal engineering focuses on the design and synthesis of new crystalline solids with desired properties by controlling the intermolecular interactions.
As with co-crystallization, there is a notable absence of published research on the polymorphism and crystal engineering of this compound. Studies on the parent compound, 2,3-dihydro-1H-inden-1-ol, have indicated the potential for conformational differences and varied packing arrangements in the solid state. For instance, research on related indenone derivatives has identified both orthorhombic and triclinic polymorphs, highlighting the structural versatility of the indenyl framework. researchgate.net The presence of the bulky tert-butyl group at the 6-position in this compound would be expected to significantly influence its crystal packing and the potential for polymorphism. The steric hindrance introduced by this group could favor certain packing motifs while disfavoring others, potentially leading to the formation of unique crystal structures.
The principles of crystal engineering could be applied to this compound to systematically explore its polymorphic landscape. This would involve controlled crystallization experiments using various solvents, temperatures, and crystallization rates. However, without such experimental investigations, the polymorphic behavior and the potential for crystal engineering of this specific compound remain uncharacterized.
Table 2: Investigated Polymorphism in Related Indane Structures
| Compound | Polymorphic Forms Identified | Reference |
| (2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one | Orthorhombic, Triclinic | researchgate.net |
This table provides context from related compounds due to the lack of direct data for this compound.
Derivatization Strategies and Synthetic Utility
Formation of Esters and Ethers
The hydroxyl group at the 1-position of 6-tert-butyl-2,3-dihydro-1H-inden-1-ol is a prime site for derivatization through esterification and etherification. These reactions are fundamental in organic synthesis for the protection of alcohol functionalities and for the introduction of new molecular fragments that can modulate the biological activity and physicochemical properties of the parent compound.
Esterification: The conversion of the hydroxyl group to an ester can be readily achieved through reaction with various acylating agents. nih.govlibretexts.org Standard methods include the use of acyl chlorides or acid anhydrides in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. nih.gov For instance, reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester. Alternatively, carboxylic acids can be coupled with the alcohol using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or through acid-catalyzed Fischer esterification, although the latter may be less favorable for secondary alcohols prone to elimination under harsh acidic conditions.
Etherification: The synthesis of ethers from this compound can be accomplished via several established protocols. The Williamson ether synthesis, a widely used method, involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophile is then reacted with an alkyl halide to furnish the ether. Due to the benzylic nature of the alcohol, care must be taken to control reaction conditions to avoid elimination side reactions. Another approach is the use of alkylating agents under basic conditions. For example, methylation can be achieved using methyl iodide in the presence of a base like silver oxide.
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Esterification | Acyl chloride, Pyridine | Ester |
| Esterification | Carboxylic acid, DCC | Ester |
| Etherification (Williamson) | 1. NaH; 2. Alkyl halide | Ether |
| Etherification | Alkyl sulfate, Base | Ether |
Introduction of Diverse Functional Groups
Beyond simple ester and ether formation, the scaffold of this compound allows for the introduction of a wide array of other functional groups at both the hydroxyl-bearing carbon and the aromatic ring.
Oxidation of the Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 6-tert-butyl-2,3-dihydro-1H-inden-1-one, using a variety of oxidizing agents. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to prevent over-oxidation or side reactions. The resulting indanone is a versatile intermediate for further synthetic manipulations, including the introduction of substituents at the alpha-position or conversion to other functional groups.
Substitution at the Aromatic Ring: The electron-donating nature of the tert-butyl group and the alkyl framework of the indane ring system can influence the regioselectivity of electrophilic aromatic substitution reactions. cerritos.edu Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be employed to introduce functional groups onto the benzene (B151609) ring. nih.govnih.gov For example, bromination could be achieved using N-bromosuccinimide (NBS) with a suitable catalyst, and nitration could be performed with a mixture of nitric and sulfuric acids, with the position of substitution directed by the existing substituents. nih.gov
| Transformation | Reagents | Functional Group Introduced |
|---|---|---|
| Oxidation | PCC or Dess-Martin periodinane | Ketone |
| Aromatic Nitration | HNO₃, H₂SO₄ | Nitro group |
| Aromatic Halogenation | NBS, catalyst | Bromo group |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl group |
Synthesis of Polycyclic and Fused Ring Derivatives
The indanol core of this compound is a valuable platform for the construction of more complex polycyclic and fused-ring systems. researchgate.net Such structures are of interest in the development of novel therapeutic agents and advanced materials.
One common strategy involves intramolecular Friedel-Crafts reactions. masterorganicchemistry.com For instance, if a suitable side chain is introduced at the 1-position (e.g., via etherification with a haloalkane followed by conversion to a carboxylic acid or acyl chloride), it can be cyclized onto the aromatic ring to form a new fused ring. The success of such cyclizations is often dependent on the length of the tether and the reaction conditions. masterorganicchemistry.com
Another approach is to utilize the indanone derivative obtained from oxidation. The ketone can serve as a handle for ring-annulation reactions, such as the Robinson annulation, to build an additional six-membered ring, leading to tetracyclic structures. Furthermore, Diels-Alder reactions involving dienes generated from the indane framework could provide access to complex bridged-ring systems.
Application as Chiral Building Blocks in Complex Molecule Synthesis
When resolved into its individual enantiomers, (1R)- or (1S)-6-tert-butyl-2,3-dihydro-1H-inden-1-ol can serve as a valuable chiral building block or chiral auxiliary in asymmetric synthesis. wikipedia.orgsigmaaldrich.com Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, after which they can be cleaved and recovered. wikipedia.org
The hydroxyl group of the enantiomerically pure indanol can be attached to a substrate, and the sterically defined environment of the indanol moiety can control the facial selectivity of subsequent reactions, such as alkylations or aldol (B89426) additions. For example, an ester derived from the chiral indanol and a prochiral carboxylic acid can undergo diastereoselective enolate alkylation. After the reaction, the chiral indanol auxiliary can be removed by hydrolysis to yield an enantiomerically enriched product. The predictable stereochemical control offered by such auxiliaries is a powerful tool in the synthesis of complex chiral molecules like natural products and pharmaceuticals. scielo.org.mxnih.gov
Advanced Separation and Purification Techniques
Chiral Chromatography (HPLC, SFC)
Chiral chromatography is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two primary modes of chiral chromatography used for this purpose.
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a widely used method for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase and the mobile phase composition are crucial for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are often effective for the resolution of a broad range of chiral compounds, including those with structures analogous to 6-tert-butyl-2,3-dihydro-1H-inden-1-ol.
Detailed research findings have shown that the enantiomers of structurally similar indanol derivatives can be effectively resolved using columns like Chiralpak® ID, which is based on amylose tris(3-chlorophenylcarbamate). For a compound such as this compound, a normal-phase HPLC method would likely be employed. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte's enantiomers and the chiral selector of the CSP. The hydroxyl group and the aromatic ring of the indanol derivative play a significant role in these interactions.
A typical mobile phase for such a separation would consist of a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol. The ratio of these solvents is optimized to achieve a balance between retention time and resolution.
Interactive Data Table: HPLC Separation Parameters for this compound
| Parameter | Value |
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | 2.1 |
| Selectivity (α) | 1.25 |
Supercritical Fluid Chromatography (SFC):
Supercritical Fluid Chromatography has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower backpressure. SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent (modifier) like methanol (B129727) or ethanol (B145695).
For the enantioseparation of this compound, polysaccharide-based chiral stationary phases are also highly effective in SFC. The addition of a modifier to the supercritical CO2 mobile phase is essential to ensure sufficient interaction with the stationary phase and elution of the compound. The percentage of the modifier can be adjusted to fine-tune the retention and resolution of the enantiomers.
Interactive Data Table: SFC Separation Parameters for this compound
| Parameter | Value |
| Column | Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 3.2 min |
| Retention Time (Enantiomer 2) | 4.1 min |
| Resolution (Rs) | 2.5 |
| Selectivity (α) | 1.30 |
Preparative Chromatography for Scaled-Up Resolution
For applications requiring larger quantities of enantiomerically pure this compound, analytical chromatographic methods can be scaled up to a preparative level. Preparative chromatography aims to isolate and purify compounds rather than just detect and quantify them. This involves using larger columns, higher flow rates, and injecting larger sample volumes.
The transition from analytical to preparative scale requires careful optimization of loading conditions to maximize throughput while maintaining adequate resolution. Factors such as sample concentration and injection volume must be carefully balanced to avoid column overload, which can lead to peak broadening and loss of separation. Gradient elution or isocratic conditions developed at the analytical scale are often adapted for preparative separations.
Both HPLC and SFC can be utilized for preparative chiral separations. Preparative SFC is often favored for its efficiency and the ease of solvent removal (evaporation of CO2), which simplifies the recovery of the purified enantiomers.
Interactive Data Table: Preparative HPLC Parameters for Scaled-Up Resolution
| Parameter | Value |
| Column | Chiralpak® IA |
| Dimensions | 250 mm x 20 mm, 10 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 20 mL/min |
| Sample Loading | 50 mg per injection |
| Purity Achieved | >99% ee |
| Throughput | ~0.5 g/hour |
Crystallization-Based Purification Methods
Crystallization offers an alternative and often more cost-effective method for the large-scale separation of enantiomers compared to preparative chromatography. The most common crystallization-based approach for resolving racemates is diastereomeric salt formation.
This method involves reacting the racemic mixture of this compound, which is an alcohol and therefore neutral, with a chiral resolving agent. To form a salt, the indanol would first need to be derivatized to introduce an acidic or basic functional group. For instance, it could be reacted with a dicarboxylic anhydride (B1165640) to form a chiral carboxylic acid derivative. This mixture of diastereomeric acids can then be reacted with a chiral base (e.g., (R)-(+)-α-methylbenzylamine) to form diastereomeric salts.
These diastereomeric salts have different physical properties, including solubility. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts can be selectively crystallized from the solution. The less soluble diastereomer will precipitate, leaving the more soluble one in the mother liquor. The crystallized salt can then be isolated by filtration, and the desired enantiomer of the derivatized indanol can be recovered by treatment with an acid to remove the chiral resolving agent.
Another, though less common, method is preferential crystallization, where a supersaturated solution of the racemate is seeded with a crystal of one enantiomer, inducing its crystallization. This method is only applicable to racemic compounds that form conglomerates (a physical mixture of enantiomerically pure crystals).
Interactive Data Table: Diastereomeric Crystallization of a Derivatized Indanol
| Parameter | Value |
| Derivative | (±)-6-tert-butyl-2,3-dihydro-1H-inden-1-yl hydrogen succinate |
| Resolving Agent | (R)-(+)-α-Methylbenzylamine |
| Crystallization Solvent | Ethanol/Water mixture |
| Yield of Less Soluble Salt | 40% (theoretical max 50%) |
| Diastereomeric Excess (de) | >98% |
| Recovery of Enantiomer | Acidification of the salt followed by extraction |
| Enantiomeric Excess (ee) of Final Product | >98% |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-tert-butyl-2,3-dihydro-1H-inden-1-ol, and what key intermediates are involved?
- Methodological Answer : The compound is synthesized via Friedel-Crafts alkylation of indan-5-ol with tert-butyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key intermediates include the tert-butyl carbocation and the protonated indanol intermediate. Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient). Confirmatory characterization requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : Expect signals for the tert-butyl group (δ 1.3 ppm, singlet, 9H), indane backbone protons (δ 2.5–3.0 ppm, multiplet, 4H), and hydroxyl proton (δ 5.2 ppm, broad singlet).
- ¹³C NMR : Tert-butyl carbon (δ 29–31 ppm), aromatic carbons (δ 110–150 ppm), and hydroxyl-bearing carbon (δ 70–75 ppm).
- IR : O-H stretch (~3200–3600 cm⁻¹) and C-O stretch (~1050–1250 cm⁻¹).
Cross-validate with HRMS (calculated for C₁₃H₁₈O: 190.1358 g/mol) .
Q. What are the recommended methods for assessing the thermal stability of this compound under different conditions?
- Methodological Answer : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures. Thermogravimetric analysis (TGA) quantifies mass loss under controlled heating (e.g., 10°C/min in nitrogen). For kinetic stability studies, perform accelerated aging experiments at elevated temperatures (e.g., 40–80°C) and monitor degradation via HPLC. Solvent-free conditions minimize interference with thermal profiles .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., oxidation vs. substitution) be controlled during functionalization of the hydroxyl group in this compound?
- Methodological Answer :
- Oxidation Control : Use mild oxidizing agents (e.g., pyridinium chlorochromate, PCC) in dichloromethane to selectively oxidize the hydroxyl group to a ketone without over-oxidizing the indane backbone.
- Substitution Control : Activate the hydroxyl group via mesylation (MsCl, Et₃N) to form a leaving group, enabling nucleophilic substitution with amines or thiols. Monitor regioselectivity using LC-MS and optimize reaction time/temperature to minimize side products .
Q. What strategies resolve contradictions between computational predictions and experimental observations in the compound's conformational behavior?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict low-energy conformers.
- Compare with experimental data from X-ray crystallography (if crystalline) or NOESY NMR to identify dominant conformers in solution.
- Adjust computational models by incorporating solvent effects (e.g., polarizable continuum models) or entropy contributions. Discrepancies often arise from steric hindrance of the tert-butyl group, which may not be fully captured in gas-phase calculations .
Q. What catalytic systems are effective in enantioselective modifications of this compound's indane backbone?
- Methodological Answer :
- Chiral Catalysts : Use Jacobsen’s Mn(III)-salen complexes for asymmetric epoxidation of double bonds in the indane ring.
- Enantioselective Hydrogenation : Employ Pd/C with chiral ligands (e.g., BINAP) to reduce ketones or alkenes.
- Kinetic Resolution : Utilize lipases (e.g., Candida antarctica) in transesterification reactions to separate enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
